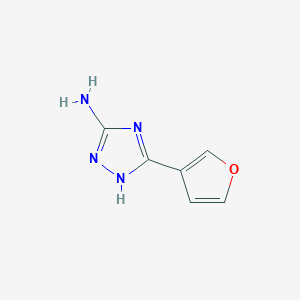

5-(furan-3-yl)-4H-1,2,4-triazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms.

Synthesis Analysis

Furans can be synthesized from a variety of methods, including multicomponent reactions . Triazoles can be synthesized using the Huisgen 1,3-dipolar cycloaddition, in which an azide and an alkyne undergo a reaction to form the triazole .Molecular Structure Analysis

The molecular structure of furan involves a five-membered ring with four carbon atoms and one oxygen atom . Triazoles, on the other hand, have a five-membered ring involving two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

Furans are versatile intermediates in organic synthesis. They can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Triazoles can participate in a variety of reactions as well, and are often used as a bioisostere in medicinal chemistry .科学的研究の応用

Green Chemistry and Sustainable Synthesis

This compound can be synthesized using water as a solvent . Water is considered an ideal and promising solvent in organic synthesis due to its modest cost, easy accessibility, and non-toxic and non-flammable attributes . This approach aligns with the principles of green chemistry, which emphasizes the use of environmentally friendly solvents .

Synthesis of Five-Membered Heterocycles

The compound plays a crucial role in the synthesis of five-membered heterocycles . These heterocyclic compounds are key components of several drugs and have an incredible ability to serve as biomimetics and potential pharmacophores .

Furan Platform Chemicals

The compound is a furan derivative, which has found wide applications in pharmacology and medicine . Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized .

Treatment of Bacterial and Parasitic Infections

5-Nitrosubstituted furan derivatives, which can be synthesized from this compound, are used for the treatment of bacterial and parasitic infections .

Urease Inhibitors

The compound can be used to synthesize urease inhibitors . The most active urease inhibitors were found to have IC50 values comparable to the reference drug thiourea .

Synthesis of Barbiturate Derivatives

The compound can be used in the synthesis of 5-(furan-3-yl)barbiturate/thiobarbiturate derivatives . These derivatives have potential applications in medicinal chemistry.

作用機序

Target of Action

Furan derivatives have been known to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Mode of Action

It’s known that furan derivatives can interact with their targets to show their potentiality to treat the disease or disorder . For instance, BHFF, a compound with a furan ring, is used as a positive allosteric modulator at the GABAB receptor .

Biochemical Pathways

Furan derivatives are known to influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, improving the pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Action Environment

The stability of furan derivatives can be influenced by factors such as air and moisture .

They have broad therapeutic properties and are used to synthesize a large number of novel chemotherapeutic agents .

Safety and Hazards

特性

IUPAC Name |

5-(furan-3-yl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-6-8-5(9-10-6)4-1-2-11-3-4/h1-3H,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQIGPAJUVBSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)

![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)